Linezolid Impurity D HCl

Description

Significance of Pharmaceutical Impurities in Active Pharmaceutical Ingredients

The presence of impurities in active pharmaceutical ingredients (APIs) is a critical quality attribute that is rigorously monitored and controlled by the pharmaceutical industry. Impurities are unwanted chemical substances that can arise during the synthesis, purification, and storage of the API or the final drug product. arastirmax.com Even in minute quantities, these substances can potentially impact the safety and efficacy of a medication. The rationale for the stringent control of impurities is based on several factors, including the toxicology of the impurity, the route of administration, daily dosage, the target patient population, and the duration of therapy. arastirmax.com Regulatory bodies worldwide mandate the identification, characterization, and quantification of impurities to ensure that pharmaceutical products are safe for consumption. The process of impurity profiling, which involves detecting, identifying, and quantifying these substances, is therefore an essential component of drug development and manufacturing. arastirmax.com

Overview of Linezolid as an Oxazolidinone Antibacterial Agent

Linezolid is a synthetically produced antibiotic and the first member of the oxazolidinone class to be approved for clinical use. newdrugapprovals.orginternationaljournalssrg.org It exhibits a unique mechanism of action, inhibiting bacterial protein synthesis at a very early stage by binding to the bacterial ribosome. daicelpharmastandards.com This distinct mechanism means there is no cross-resistance with other commercially available antibiotic classes. Linezolid is primarily active against a broad spectrum of Gram-positive bacteria, which includes challenging multidrug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). internationaljournalssrg.orgpharmaffiliates.com Its primary clinical application is in treating severe infections caused by these resistant bacteria. internationaljournalssrg.org

Classification of Pharmaceutical Impurities with Specific Reference to Linezolid

Impurities in any given drug substance, including Linezolid, are typically classified based on their origin. The main categories include process-related impurities, degradation products, and other classes such as enantiomeric impurities.

Process-related impurities are substances that are formed during the manufacturing of the API. Their presence is linked to the specific synthetic route employed, including the starting materials, intermediates, reagents, and any by-products that may form. arastirmax.com For instance, the synthesis of Linezolid can involve starting materials like 3,4-difluoronitrobenzene (B149031), which, if not fully removed, could persist as an impurity. mdpi.com Different patented synthesis routes for Linezolid can lead to different impurity profiles, necessitating robust analytical methods to control for these process-specific substances. mdpi.com

Degradation products result from the chemical breakdown of the API over time due to exposure to various stress factors such as light, heat, humidity, or reactive conditions like acid or base hydrolysis and oxidation. nih.govresearchgate.net Forced degradation studies are intentionally conducted to identify the likely degradation products that could form during the shelf life of the drug product. researchgate.netajpaonline.com Linezolid, for example, has been shown to be susceptible to degradation under thermal stress, acidic, and alkaline conditions, leading to the formation of specific degradation impurities. nih.govresearchgate.net Linezolid Impurity D HCl is a notable example of a degradation product. cymitquimica.com

Other relevant impurity classes for Linezolid include enantiomeric impurities. The Linezolid molecule contains a single asymmetric carbon, meaning it can exist as two enantiomers (mirror images). The therapeutically active form is the (S)-enantiomer. newdrugapprovals.org The presence of the inactive or potentially harmful (R)-enantiomer must be controlled. Analytical methods, therefore, must be capable of separating not only process and degradation impurities but also the chiral impurity from the active (S)-enantiomer. nih.govresearchgate.net

Focus on this compound: Academic and Research Rationale

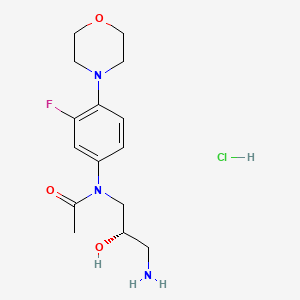

This compound, chemically identified as N-[(2S)-3-Amino-2-hydroxypropyl]-N-[3-fluoro-4-(4-morpholinyl)phenyl]acetamide hydrochloride, is a significant degradation product of Linezolid. cymitquimica.comnih.govscbt.com Its formation is particularly noted during conditions of thermal stress, such as in high-temperature sterilization processes for Linezolid injections and during long-term storage. The need to control such degradants is a primary driver for research into this specific compound.

The rationale for focusing on this compound is multifaceted:

Quality Control: As a known major degradation product, its presence must be quantified to ensure the quality, stability, and safety of the final pharmaceutical product, especially for parenteral formulations.

Reference Standard: To accurately quantify this impurity in batches of Linezolid, a pure reference standard of this compound is required. This necessitates its chemical synthesis and characterization. rjlbpcs.com

Method Validation: The availability of the impurity standard is crucial for validating analytical methods, such as High-Performance Liquid Chromatography (HPLC), to ensure they are specific, accurate, and precise for detecting and quantifying the impurity. nih.govresearchgate.netrjstonline.com

The synthesis and characterization of this compound are therefore not merely academic exercises but essential activities that directly support the safety and quality assurance of Linezolid-containing medicines.

Research Findings on this compound

Chemical and Physical Properties

The fundamental properties of this compound have been established through various analytical techniques.

| Property | Data |

| IUPAC Name | N-[(2S)-3-amino-2-hydroxypropyl]-N-(3-fluoro-4-morpholin-4-ylphenyl)acetamide;hydrochloride nih.gov |

| Synonyms | Linezolid Impurity 32 HCl, (S)-N-(3-Amino-2-hydroxypropyl)-N-(3-fluoro-4-(4-morpholinylphenyl)-acetamide-Hydrochloride cymitquimica.com |

| CAS Number | 1391068-25-9 nih.govscbt.com |

| Molecular Formula | C₁₅H₂₃ClFN₃O₃ pharmaffiliates.comnih.gov |

| Molecular Weight | 347.81 g/mol nih.gov |

Data sourced from PubChem and other chemical suppliers. pharmaffiliates.comnih.govscbt.com

Spectroscopic Characterization Data

The structural confirmation of impurities is paramount. While specific data for the hydrochloride salt is not widely published, data for a very closely related stereoisomer, (R)-N-(3-(3-fluoro-4-morpholinophenylamino)-2-hydroxypropyl) acetamide (B32628) (the free base of an Impurity D isomer), provides critical insight into the molecule's structure.

| Spectroscopic Data for a Linezolid Degradation Impurity (Isomer of Impurity D free base) | |

| ¹H NMR (DMSO-d6, 400 MHz) | δ 1.82 (s, 3H, CH₃), 2.81-2.89 (m, 5H), 2.97-3.07 (m, 2H), 3.13-3.19 (m, 1H), 3.59-3.65 (m, 1H), 3.68-3.70 (t, 4H, J=4.24 Hz), 4.95-4.97 (d, 1H, J=4.92 Hz), 5.45-5.48 (t, 1H, J=5.8 Hz), 6.32-6.43 (m, 2H, Ar-H), 6.80-6.85 (t, 1H, J=9.16 Hz, Ar-H) and 7.84-7.87 (t, 1H, J=5.4 Hz, NH) rjlbpcs.com |

| ¹³C NMR (DMSO-d6, 100 MHz) | δ 169.8, 157.9, 146.1, 129.2, 120.7, 108.0, 100.6, 68.2, 66.6, 51.8, 47.7, 43.4, 22.7 rjlbpcs.com |

| Mass (m/z) | 312.2 (M+H)⁺ rjlbpcs.com |

Data from Gudisela, M. R., et al. (2018). The synthesis and characterization of this impurity involved multiple steps, including acetylation, with the final structure confirmed by ¹H NMR, ¹³C NMR, and Mass spectral analysis. rjlbpcs.com

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

N-[(2S)-3-amino-2-hydroxypropyl]-N-(3-fluoro-4-morpholin-4-ylphenyl)acetamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22FN3O3.ClH/c1-11(20)19(10-13(21)9-17)12-2-3-15(14(16)8-12)18-4-6-22-7-5-18;/h2-3,8,13,21H,4-7,9-10,17H2,1H3;1H/t13-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQKMMBPPUHHRKD-ZOWNYOTGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N(CC(CN)O)C1=CC(=C(C=C1)N2CCOCC2)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N(C[C@H](CN)O)C1=CC(=C(C=C1)N2CCOCC2)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23ClFN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.81 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1391068-25-9 | |

| Record name | N-((2S)-3-Amino-2-hydroxypropyl)-N-(3-fluoro-4-(morpholin-4-yl)phenyl)acetamide hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1391068259 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-((2S)-3-AMINO-2-HYDROXYPROPYL)-N-(3-FLUORO-4-(MORPHOLIN-4-YL)PHENYL)ACETAMIDE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4TJE55ZJH3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Formation Pathways and Mechanistic Investigations of Linezolid Impurity D Hcl

Formation During Linezolid Chemical Synthesis

The synthesis of Linezolid is a multi-step process that can inadvertently lead to the formation of various impurities. amazonaws.com Linezolid Impurity D HCl can be generated as a process-related impurity, particularly during condensation reactions that are central to the synthesis of the Linezolid molecule. rjlbpcs.com

Primary Formation as a Byproduct in Condensation Reactions

The final key step in many synthetic routes of Linezolid involves the condensation of two main intermediates: 3-fluoro-4-morpholinyl aniline (B41778) and an activated form of (S)-5-(aminomethyl)-2-oxazolidinone. While the desired reaction is the formation of the oxazolidinone ring structure of Linezolid, side reactions can occur, leading to the formation of byproducts. One such byproduct is the precursor to Linezolid Impurity D. This can happen if the oxazolidinone ring fails to form correctly or if it opens under certain reaction conditions, leading to a linear amine structure which is then acetylated.

Role of Specific Intermediates and Reaction Conditions

The formation of impurities is highly dependent on the specific intermediates and reaction conditions employed. For instance, in some synthetic pathways, an intermediate such as (S)-N-[[3-(3-fluoro-4-morpholinylphenyl)-2-oxo-5-oxazolidinyl]methyl]amine is acetylated to form Linezolid. ijprajournal.com If this intermediate is not pure or if the reaction conditions are not optimal, side reactions can lead to the formation of Linezolid Impurity D. For example, the presence of water can be detrimental as some intermediates, like Schiff bases used in certain routes, are sensitive to hydrolysis, which can enhance the formation of byproducts. shimadzu.com The temperature and choice of solvent are also critical factors that can influence the reaction pathways and the profile of impurities formed. google.com

Table 1: Key Intermediates in Linezolid Synthesis

| Intermediate Name | Chemical Structure | Role in Synthesis | Potential for Impurity Formation |

|---|---|---|---|

| 3-fluoro-4-morpholinyl aniline | C₁₀H₁₃FN₂O | Key starting material, provides the substituted phenyl-morpholine moiety. | Can contain related impurities that carry through the synthesis. |

| (S)-5-(aminomethyl)-2-oxazolidinone | C₄H₈N₂O₂ | Provides the core oxazolidinone ring and the aminomethyl side chain. | Purity is crucial; residual starting materials or epimers can lead to impurities. |

| (S)-N-[[3-(3-fluoro-4-morpholinylphenyl)-2-oxo-5-oxazolidinyl]methyl]amine | C₁₄H₁₈FN₃O₃ | Penultimate intermediate in some synthetic routes, undergoes acetylation. ijprajournal.com | Incomplete acetylation or side reactions can generate byproducts. |

Influence of Reagents and Catalysts on Formation

The choice of reagents and catalysts plays a pivotal role in directing the reaction towards the desired product and minimizing the formation of impurities. In the final condensation step of Linezolid synthesis, coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (B28879) (DMAP) are often used. The efficiency and selectivity of these reagents can impact the formation of byproducts. For example, an incomplete reaction or the presence of reactive impurities in the reagents could lead to the formation of Linezolid Impurity D. The use of certain bases and solvents can also influence the reaction's outcome. For instance, the use of a strong base could potentially promote the opening of the oxazolidinone ring, favoring the formation of linear impurities like Impurity D.

Degradation-Related Formation of this compound

This compound is also a known degradation product of Linezolid. rjlbpcs.comresearchgate.net Forced degradation studies, which subject the drug substance to stress conditions like heat and acid, have demonstrated the formation of this impurity. researchgate.netgoogle.com

Thermal Degradation Pathways

Linezolid has been shown to be relatively stable under thermal stress. researchgate.net However, under high-temperature conditions, such as those that might be encountered during manufacturing processes like sterilization or during long-term storage under improper conditions, degradation can occur. researchgate.net One of the major thermal degradation products identified is N-[(2S)-3-Amino-2-hydroxypropyl]-N-[3-fluoro-4-(4-morpholinyl)phenyl]acetamide, which is the free base of this compound. rjlbpcs.com The mechanism likely involves the hydrolytic cleavage of the oxazolidinone ring of the Linezolid molecule.

Table 2: Quantitative Data from a Forced Degradation Study of Linezolid

| Stress Condition | Duration | Temperature | % Degradation of Linezolid | Impurity D Formation |

|---|---|---|---|---|

| 1M HCl | 4 hours | 60°C | Significant degradation observed google.com | Impurity D detected google.com |

| Thermal | - | - | Relatively stable researchgate.net | Major thermal degradation product rjlbpcs.com |

| 0.1 N NaOH | 1 hour | Room Temperature | Complete degradation researchgate.net | - |

| 3% H₂O₂ | 24 hours | Room Temperature | Some degradation observed google.com | - |

Acid-Induced Degradation Mechanisms

Forced degradation studies have shown that Linezolid is susceptible to degradation in acidic conditions. researchgate.net When subjected to 1M hydrochloric acid at 60°C for 4 hours, a notable level of degradation is observed, with Linezolid Impurity D being one of the identified degradation products. google.com The acidic environment can catalyze the hydrolysis of the oxazolidinone ring in the Linezolid molecule. This acid-catalyzed hydrolysis likely proceeds through the protonation of the carbonyl oxygen of the oxazolidinone ring, making it more susceptible to nucleophilic attack by water. This leads to the opening of the ring and the formation of the N-[(2S)-3-Amino-2-hydroxypropyl]-N-[3-fluoro-4-(4-morpholinyl)phenyl]acetamide structure. The resulting amine is then protonated by the hydrochloric acid to form the hydrochloride salt, this compound.

Comparative Analysis of Degradation Under Various Stress Conditions

Forced degradation studies are essential for understanding the inherent stability of a drug substance. Linezolid has been subjected to a variety of stress conditions as recommended by the International Conference on Harmonization (ICH) guidelines, including acid and base hydrolysis, oxidation, and exposure to thermal and photolytic stress. tandfonline.com Research indicates that Linezolid is particularly susceptible to degradation under hydrolytic (acidic and basic) and oxidative conditions, while showing relative stability against thermal and photolytic stress. tandfonline.comgoogle.comlgcstandards.com

A comparative summary of Linezolid's degradation under these different conditions highlights the specific pathways that can lead to impurity formation.

| Stress Condition | Observation | Degradation Products | Reference |

| Acid Hydrolysis | Significant degradation observed. | Cleavage of the acetyl moiety to form amine MM3300.01; formation of an "amido substance". amazonaws.comingentaconnect.com A single degradation peak was noted in HPLC analysis. mdpi.comnih.gov | amazonaws.com, mdpi.com, google.com, tandfonline.com, ingentaconnect.com, nih.gov |

| Alkaline Hydrolysis | Highly unstable; significant degradation occurs. | Ring-opening of the oxazolidinone structure, leading to hydrolysates like the full hydrolysate and the ring-opening hydrolysate. amazonaws.comingentaconnect.com Two additional degradation peaks were observed in HPLC analysis. mdpi.comnih.gov | amazonaws.com, mdpi.com, scielo.br, ingentaconnect.com, google.com |

| Oxidative Stress | Degradation observed. | Formation of Linezolid N-oxide on the morpholine (B109124) ring (amine oxide MM3300.04). lgcstandards.comamazonaws.comresearchgate.net | amazonaws.com, mdpi.com, researchgate.net, google.com, lgcstandards.com, nih.gov |

| Thermal Stress | Relatively stable; no considerable degradation. | Minimal degradation observed. | google.com, tandfonline.com, lgcstandards.com, alliedacademies.org |

| Photolytic Stress | Relatively stable; no considerable degradation. | Minimal degradation observed in solid state, though some degradation occurs over extended exposure. tandfonline.comgoogle.comlgcstandards.comscielo.bralliedacademies.org | google.com, scielo.br, tandfonline.com, lgcstandards.com, alliedacademies.org |

| Neutral Hydrolysis | Relatively stable. | Labile under neutral hydrolytic conditions, but more stable than under acidic or basic conditions. tandfonline.com | tandfonline.com, alliedacademies.org |

Studies show that Linezolid's potency is critically reduced under acidic and alkaline conditions. alliedacademies.org In one study, degradation was achieved by exposing the drug to 1M HCl at 60°C for four hours and to 1M NaOH at room temperature for just ten minutes, underscoring its high lability to base-catalyzed hydrolysis. google.com In contrast, the drug remained largely intact under thermal and photolytic stress. google.com Oxidative degradation, typically using hydrogen peroxide, also results in the formation of specific impurities, primarily the N-oxide of the morpholine moiety. lgcstandards.comamazonaws.comresearchgate.net The degradation products formed under alkaline hydrolysis differ distinctly from those formed under acidic conditions. amazonaws.comingentaconnect.com

Mechanistic Elucidation of this compound Formation

This compound is identified as N-[(2S)-3-amino-2-hydroxypropyl]-N-(3-fluoro-4-morpholin-4-ylphenyl)acetamide hydrochloride. nih.gov Its formation is a direct consequence of the hydrolytic degradation of Linezolid, specifically through the cleavage of the oxazolidinone ring.

The mechanism for the formation of this impurity is primarily attributed to alkaline hydrolysis. ingentaconnect.comgoogle.com Under basic conditions, the hydroxide (B78521) ion (OH⁻) acts as a nucleophile and attacks the carbonyl carbon of the oxazolidinone ring. This is the most electrophilic site within the ring system. The attack initiates the cleavage of the ester bond (a carbamate, in this case) of the five-membered ring.

The process can be described in the following steps:

Nucleophilic Attack: A hydroxide ion attacks the carbonyl carbon (C=O) of the oxazolidinone ring of Linezolid.

Tetrahedral Intermediate: This forms a transient tetrahedral intermediate.

Ring Opening: The intermediate collapses, leading to the cleavage of the C-O bond within the ring, effectively opening the oxazolidinone structure. This step is irreversible.

Protonation: Subsequent workup with an acid (in this case, hydrochloric acid to form the HCl salt) protonates the resulting alkoxide and amine groups to yield the final impurity, N-[(2S)-3-amino-2-hydroxypropyl]-N-(3-fluoro-4-morpholin-4-ylphenyl)acetamide, as its hydrochloride salt.

This ring-opening pathway is a characteristic degradation route for oxazolidinones under alkaline stress. amazonaws.comingentaconnect.com Research has confirmed that the main products of alkaline hydrolysis are this full hydrolysate and a ring-opening hydrolysate, distinguishing it from acid-catalyzed degradation which primarily cleaves the N-acetyl group. ingentaconnect.com The synthesis of this specific degradation impurity has been performed for use as a reference standard in quality control, confirming its identity as a product of base-induced degradation. google.com

Synthesis and Derivatization of Linezolid Impurity D Hcl As a Reference Standard

Dedicated Synthetic Routes for Linezolid Impurity D HCl

The synthesis of this compound as a reference standard requires a dedicated and well-controlled process to ensure high purity and accurate characterization. This is distinct from the synthesis of the active pharmaceutical ingredient (API), Linezolid, where the formation of this impurity is an undesirable outcome.

The synthesis of Linezolid Impurity D, the free base of the target compound, can be approached through several strategic routes. One common method involves the controlled degradation of Linezolid itself under specific conditions. For instance, subjecting Linezolid to alkaline conditions can induce ring-opening of the oxazolidinone core, leading to the formation of Linezolid Impurity D. google.com

A more targeted and controlled approach involves a multi-step chemical synthesis. One reported method begins with the protection of the terminal amino group of (2S)-1-amino-3-[[3-fluoro-4-(4-morpholino)-phenyl]-amino]-2-propanol, a key intermediate. This is followed by N,O-diacetylation. Subsequent selective removal of the O-acetyl group using ammonia (B1221849) in methanol (B129727), followed by the deprotection of the tert-butoxycarbonyl group with a saturated solution of hydrogen chloride in ether, yields the hydrochloride salt of Linezolid Impurity D. sioc-journal.cn Another synthetic pathway involves the reaction of 3-fluoro-4-morpholinoaniline (B119058) with epichlorohydrin, followed by a series of steps including Boc protection and acylation, and finally deprotection with hydrochloric acid in dioxane to yield the desired impurity. rjlbpcs.com

These synthetic strategies are designed to produce the impurity in a controlled manner, allowing for its isolation and purification as a well-characterized reference material. The choice of a specific route often depends on factors such as yield, purity, and the availability of starting materials.

Achieving high purity and yield is paramount in the synthesis of a reference standard. The optimization of reaction conditions is therefore a critical step. For instance, in syntheses involving the degradation of Linezolid, the concentration of the base (e.g., sodium hydroxide), reaction temperature, and time are crucial parameters that need to be carefully controlled to maximize the formation of Impurity D while minimizing the generation of other degradation products. google.com

In multi-step syntheses, each step requires optimization. This includes the choice of solvents, reagents, catalysts, and reaction temperatures. For example, in the acylation step, the choice of the acylating agent and the base can significantly impact the reaction's efficiency and selectivity. rjlbpcs.com Similarly, the deprotection step must be carefully controlled to avoid unwanted side reactions. The use of a specific concentration of HCl in a suitable solvent, such as dioxane or ether, at a controlled temperature ensures the clean conversion to the hydrochloride salt. rjlbpcs.comsioc-journal.cn The goal is to develop a robust and reproducible process that consistently delivers this compound of the required high purity.

Following the synthesis, purification is a critical step to ensure the reference standard is free from starting materials, reagents, and other byproducts. Recrystallization is a commonly employed and effective technique for purifying solid organic compounds. The crude synthesized this compound is dissolved in a suitable solvent or a mixture of solvents at an elevated temperature to form a saturated solution. As the solution cools, the solubility of the compound decreases, leading to the formation of crystals, while impurities remain dissolved in the solvent.

One documented method for the purification of a related Linezolid impurity involves recrystallization from 75% ethanol (B145695). google.com The choice of solvent is crucial; an ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures, and will not react with the compound. The process may need to be repeated to achieve the desired level of purity. The purity of the final product is then confirmed using analytical techniques such as High-Performance Liquid Chromatography (HPLC). rjlbpcs.com

Confirmation of Chemical Identity and Purity of Synthesized Material

Once synthesized and purified, the chemical identity and purity of this compound must be rigorously confirmed. This is essential for its validation as a reference standard. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR) and Mass Spectrometry (MS) are used to elucidate and confirm the molecular structure of the compound. rjlbpcs.com Infrared (IR) spectroscopy can provide information about the functional groups present in the molecule. nih.gov

High-Performance Liquid Chromatography (HPLC) is the primary method used to determine the purity of the synthesized material. rjlbpcs.com A validated, stability-indicating HPLC method is crucial for separating Linezolid Impurity D from Linezolid and other potential impurities. researchgate.net The purity is typically expressed as a percentage area of the main peak in the chromatogram. For a reference standard, the purity should be as high as possible, often exceeding 99%.

The following table summarizes the analytical techniques used for the characterization of this compound:

| Analytical Technique | Purpose |

| ¹H NMR | Confirms the proton environment in the molecule. |

| ¹³C NMR | Confirms the carbon framework of the molecule. |

| Mass Spectrometry (MS) | Determines the molecular weight and fragmentation pattern. |

| Infrared (IR) Spectroscopy | Identifies the functional groups present. |

| High-Performance Liquid Chromatography (HPLC) | Determines the purity and quantifies any impurities. |

Application as a Reference Standard in Pharmaceutical Research

A well-characterized and highly pure this compound serves as an indispensable tool in pharmaceutical research and quality control. axios-research.comsynthinkchemicals.com Its primary application is as a reference standard for the identification and quantification of Linezolid Impurity D in bulk drug substance and finished pharmaceutical products. sigmaaldrich.com

In analytical method development and validation, the reference standard is used to:

Establish specificity: The method must be able to distinguish between Linezolid, Linezolid Impurity D, and other related substances. researchgate.net

Determine the limit of detection (LOD) and limit of quantification (LOQ): This establishes the sensitivity of the analytical method for the impurity. lcms.cz

Assess accuracy and precision: The reference standard is used to prepare solutions of known concentrations to evaluate how close the measured values are to the true values (accuracy) and the degree of scatter between a series of measurements (precision). researchgate.net

Evaluate linearity: A calibration curve is generated using the reference standard to demonstrate the proportional relationship between the concentration of the impurity and the analytical response over a defined range. researchgate.net

During routine quality control testing of Linezolid, the reference standard is used to identify and quantify any peaks in the chromatogram that correspond to Impurity D. This ensures that the level of this impurity in the drug product remains below the established safety thresholds set by regulatory authorities. rjlbpcs.comlcms.cz Furthermore, it is used in stability studies to monitor the potential degradation of Linezolid over time under various storage conditions. researchgate.net

Analytical Method Development and Validation for Linezolid Impurity D Hcl

Chromatographic Techniques for Detection and Quantification

Chromatographic techniques are the cornerstone for separating and quantifying impurities in pharmaceutical substances. For Linezolid Impurity D HCl, High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-Performance Liquid Chromatography (UPLC), are the most prominently used methods. These are often coupled with Mass Spectrometry (MS) for enhanced sensitivity and specificity.

High-Performance Liquid Chromatography (HPLC) Methodologies

HPLC is a widely adopted technique for the analysis of Linezolid and its impurities due to its simplicity, sensitivity, and accuracy. ijprajournal.com

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common HPLC mode used for the analysis of Linezolid and its related compounds. ijprajournal.com Several RP-HPLC methods have been developed and validated for the determination of Linezolid and its impurities in bulk drug and pharmaceutical formulations. ajpaonline.comresearchgate.net

A typical RP-HPLC method involves a C18 column as the stationary phase and a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent. For instance, one method utilizes an InertSustain C18 column (250 × 4.6mm, 5µ) with a mobile phase of methanol (B129727) and 1% acetic acid in a 50:50 v/v ratio. ajpaonline.com The flow rate is maintained at 0.80 mL/min, and detection is carried out at 249 nm. ajpaonline.com Another method employs a C-18 column with a mobile phase of water and methanol (50:50) at a flow rate of 1 ml/min, with detection at 254 nm. researchgate.net In a specific UPLC method for determining impurities, including Impurity D, a UPLC BEH C18 column was used with a gradient elution of a phosphate (B84403) buffer and methanol. google.comgoogle.com

The retention time for Linezolid in one validated method was found to be 7.3 minutes. ajpaonline.com In a stability-indicating UPLC method, the retention time for Impurity D was approximately 2.04 minutes, which was well-separated from Linezolid (retention time of about 5.99 minutes) and other impurities. google.com

Table 1: Example of RP-HPLC Method Parameters for Linezolid Analysis

| Parameter | Condition |

|---|---|

| Column | InertSustain C18 (250×4.6mm, 5µ) ajpaonline.com |

| Mobile Phase | Methanol: 1% Acetic acid (50:50 v/v) ajpaonline.com |

| Flow Rate | 0.80 mL/min ajpaonline.com |

| Detection | UV at 249 nm ajpaonline.com |

| Column Temp. | 45°C ajpaonline.com |

| Injection Vol. | 20µL ajpaonline.com |

Method validation for these RP-HPLC techniques is performed according to International Conference on Harmonisation (ICH) guidelines, assessing parameters such as linearity, accuracy, precision, and system suitability. ajpaonline.comresearchgate.net Linearity is typically established over a concentration range, for example, 10-50 ppm for Linezolid. ajpaonline.com Accuracy is determined by recovery studies at different concentration levels, with acceptance criteria usually between 98.0% and 102.0%. ajpaonline.com

Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over conventional HPLC, including shorter run times, improved resolution, and higher sensitivity. ijprajournal.comgoogle.com UPLC methods have been successfully developed for the determination of Linezolid and its impurities. google.comresearchgate.net

One UPLC method for impurity profiling of Linezolid, including Impurity D, utilizes a UPLC BEH C18 column (100mm × 2.1mm, 1.7μm). google.com The method employs a gradient elution program with a mobile phase consisting of a phosphate buffer and an organic solvent. google.comgoogle.com The detection wavelength is set at 250 nm. google.com This method demonstrated good separation of Linezolid from its known impurities, with Impurity D having a relative retention time (RRT) of 0.34. google.com

Validation of UPLC methods involves assessing specificity, linearity, precision, accuracy, and robustness. researchgate.net A validated UPLC method for Linezolid in an injectable dosage form showed linearity over a range of 8.0 to 12.0 μg/mL with a correlation coefficient (r²) of 0.9985. researchgate.net The precision was demonstrated with a repeatability of 0.89% and intermediate precision of 0.66%, while accuracy showed recovery values between 98.07% and 99.03%. researchgate.net The limit of quantification (LOQ) for Impurity D in one UPLC method was found to be 0.0171%. google.com

Table 2: UPLC Method Details for Linezolid Impurity Profiling

| Parameter | Condition |

|---|---|

| Column | Acquity UPLC BEH C18 (100mm×2.1mm, 1.7μm) google.com |

| Mobile Phase | Gradient elution with a phosphate buffer and acetonitrile (B52724) google.com |

| Detection | UV at 250 nm google.com |

| Impurity D RRT | 0.34 google.com |

Since Linezolid is a single enantiomer, (S)-(-)-N-[[3-(3-fluoro-4-(4-morpholinyl)phenyl]-2-oxo-5-oxazolidinyl] methyl] acetamide (B32628), its enantiomeric purity is a critical quality attribute. The (R)-isomer is considered a chiral impurity. oup.com Chiral chromatography is employed to separate and quantify the enantiomers of Linezolid.

Several chiral HPLC methods have been developed for this purpose. One such method uses a Chiralcel OJ-RH column with a mobile phase of 150mM disodium (B8443419) hydrogen phosphate buffer (pH 4.5) and acetonitrile (86:14, v/v). oup.com In this method, the retention times for Linezolid and its (R)-enantiomer were approximately 19.5 and 21.7 minutes, respectively, achieving a resolution of two between the enantiomers. oup.com The limit of detection (LOD) and limit of quantification (LOQ) for the (R)-enantiomer were found to be 94 ng/mL and 375 ng/mL, respectively. oup.com

Another approach utilizes a Chiralpak AD, an amylose-based stationary phase, with a mobile phase of hexane, 2-propanol, and trifluoroacetic acid (80:20:0.1, v/v/v). nih.gov The LOD and LOQ for the (+) enantiomer in this method were 123 ng/mL and 374 ng/mL, respectively. nih.gov A method using a Chiralpak IA column with a mobile phase of acetonitrile, ethanol (B145695), n-butyl amine, and trifluoroacetic acid (96:4:0.10:0.16, v/v/v/v) has also been reported to be capable of separating all related substances of Linezolid, including the chiral impurity. researchgate.net

Table 3: Chiral HPLC Method Parameters for Linezolid Enantiomeric Separation

| Parameter | Method 1 | Method 2 |

|---|---|---|

| Column | Chiralcel OJ-RH oup.com | Chiralpak AD nih.gov |

| Mobile Phase | 150mM Na2HPO4 (pH 4.5):ACN (86:14) oup.com | Hexane:2-Propanol:TFA (80:20:0.1) nih.gov |

| (R)-Enantiomer RT | ~21.7 min oup.com | Not specified |

| (R)-Enantiomer LOD | 94 ng/mL oup.com | 123 ng/mL nih.gov |

| (R)-Enantiomer LOQ | 375 ng/mL oup.com | 374 ng/mL nih.gov |

Mass Spectrometry (MS) and Hyphenated Techniques

Mass spectrometry, particularly when coupled with liquid chromatography, is a powerful tool for the identification and quantification of impurities, offering high sensitivity and selectivity.

LC-MS is employed for the characterization of degradation products and for developing highly sensitive quantitative methods. ijprajournal.com While less common for routine analytical method development for Linezolid, it plays a crucial role in stress testing and impurity identification. ijprajournal.com

A UPLC-MS/MS method was developed for the measurement of Linezolid and its metabolite in human serum using an Acquity UPLC BEH C18 column (2.1 mm × 50 mm, 1.7 μm). nih.gov The mobile phase consisted of acetonitrile and 0.1% formic acid in water with a gradient elution. nih.gov Detection was performed using multiple reaction monitoring (MRM). nih.gov This method demonstrated excellent linearity and a low limit of quantification (LLOQ) of 0.01 μg/ml for Linezolid. nih.gov Another LC-MS/MS method for serum quantification used on-line solid-phase extraction and a run time of 4 minutes, showing good analytical performance with inaccuracy less than 6% and imprecision less than 7.3%. nih.gov

The use of LC-MS/MS is particularly valuable in forced degradation studies to confirm the identity of degradation products formed under various stress conditions such as acid and base hydrolysis, oxidation, and photolysis. ijprajournal.comgoogle.com

Table 4: Chemical Compounds Mentioned

| Compound Name |

|---|

| Linezolid |

| This compound |

| (S)-(-)-N-[[3-(3-fluoro-4-(4-morpholinyl)phenyl]-2-oxo-5-oxazolidinyl] methyl] acetamide |

| (R)-enantiomer |

| (+) enantiomer |

| Methanol |

| Acetic acid |

| Acetonitrile |

| Disodium hydrogen phosphate |

| Hexane |

| 2-Propanol |

| Trifluoroacetic acid |

| n-Butyl amine |

| Ethanol |

| Formic acid |

| Water |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful and highly sensitive technique for the identification and quantification of pharmaceutical impurities, even at trace levels. mdpi.com For Linezolid and its impurities, LC-MS/MS has been employed to confirm the identity of degradation products and to develop quantitative methods. google.com In forced degradation studies, LC-MS/MS is instrumental in confirming the peak purity of Linezolid in the presence of its degradants, including Impurity D. google.com

A typical LC-MS/MS method involves a chromatographic separation step followed by mass spectrometric detection. For instance, a method for the analysis of a related Linezolid impurity, 3,4-difluoronitrobenzene (B149031) (DFNB), utilized an Ascentis® Express C18 column with a gradient elution of water and methanol. mdpi.com The mass spectrometer is often operated in a selected reaction monitoring (SRM) mode to enhance selectivity and sensitivity, which is a common practice in quantitative LC-MS/MS analysis. researchgate.net The development of such methods includes optimizing both the chromatographic conditions (e.g., mobile phase composition, flow rate, column temperature) and the mass spectrometric parameters (e.g., ionization source, collision energy) to achieve the desired analytical performance. mdpi.comnih.gov

The validation of an LC-MS/MS method for impurities like this compound would follow international guidelines, ensuring its suitability for its intended purpose. mdpi.com This includes demonstrating specificity, linearity, accuracy, precision, and establishing limits of detection and quantification.

Other Chromatographic and Electrophoretic Methods

Beyond LC-MS/MS, other analytical techniques are employed for the analysis of Linezolid and its impurities.

Thin-Layer Chromatography (TLC): High-Performance Thin-Layer Chromatography (HPTLC) offers a simple, versatile, and cost-effective method for the analysis of Linezolid and the separation of its degradation products. researchgate.netijprajournal.com A stability-indicating HPTLC method can be developed using silica (B1680970) gel 60F-254 plates as the stationary phase. researchgate.netijprajournal.com For instance, a mobile phase consisting of chloroform (B151607) and ethanol (5:2, v/v) has been successfully used to separate Linezolid from its alkaline and oxidative degradation products. researchgate.net Densitometric analysis at a specific wavelength, such as 254 nm, allows for the quantification of the separated compounds. researchgate.net The specificity of the HPTLC method is demonstrated by its ability to resolve the main drug from its impurities and degradation products. ijprajournal.com

Micellar Capillary Electrophoresis (MCE): Capillary electrophoresis (CE) provides a high-efficiency separation technique for charged species. For the analysis of Linezolid and its achiral impurities, a micellar capillary electrophoresis method with sweeping preconcentration has been developed. researchgate.netnih.gov This technique enhances the detection sensitivity, allowing for the determination of impurities at low levels. researchgate.netnih.gov Optimal separation can be achieved using a buffer system such as 125mM Tris buffer at a low pH (e.g., 2.0) with the addition of an organic modifier like methanol. researchgate.netnih.gov Sodium dodecyl sulfate (B86663) (SDS) is often used as the sweeping agent to preconcentrate the analytes. researchgate.netnih.gov The method's validation includes assessing linearity, accuracy, and precision. nih.gov

Method Validation Parameters According to International Guidelines (e.g., ICH Q2(R1))

The validation of analytical methods is a regulatory requirement to ensure that the method is suitable for its intended purpose. The International Council for Harmonisation (ICH) guideline Q2(R1) provides a framework for validating analytical procedures. ich.orgresearchgate.net

Specificity and Resolution from Other Impurities and Degradants

Specificity is the ability of an analytical method to unequivocally assess the analyte in the presence of other components, such as impurities, degradants, and matrix components. ich.orgfda.gov For this compound, the analytical method must be able to distinguish it from Linezolid and other potential impurities. google.comresearchgate.net

In chromatographic methods like HPLC, specificity is demonstrated by achieving adequate resolution between the peak for Impurity D and other components. google.com Forced degradation studies are a key part of establishing specificity. google.commdpi.com By subjecting Linezolid to stress conditions such as acid and base hydrolysis, oxidation, heat, and light, a range of degradation products are generated. google.commdpi.com The analytical method is then used to show that the main drug peak is pure and that all degradation products, including Impurity D, are well-separated. google.comresearchgate.net A resolution of not less than 2.0 is generally considered acceptable for separation between adjacent peaks. google.com For example, a UPLC method has been developed where Impurity D is resolved from Linezolid with a relative retention time (RRT) of 0.34. google.com

The following table summarizes the results of a forced degradation study for Linezolid, demonstrating the specificity of an analytical method.

| Stress Condition | Reagents Used | Conditions | Observations |

| Acid Hydrolysis | 1.0M HCl | 60°C for 4 hours | Some degradation observed. google.com |

| Base Hydrolysis | 1.0M NaOH | Room temperature for 10 minutes | Significant degradation observed. google.com |

| Oxidative Degradation | 3.0% H₂O₂ | Room temperature for 24 hours | Some degradation observed. google.com |

| Thermal Degradation | Heat | Not specified | No considerable degradation observed. google.com |

| Photolytic Degradation | Light exposure (as per ICH) | Not specified | No considerable degradation observed. google.com |

This table is a representation of typical forced degradation study results and may not reflect a specific study on this compound.

Linearity and Range

Linearity demonstrates that the analytical method's response is directly proportional to the concentration of the analyte over a specified range. ich.org The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to be linear, accurate, and precise. mdpi.com

To establish linearity, a series of solutions of this compound at different known concentrations are prepared and analyzed. ajpaonline.com The response (e.g., peak area in chromatography) is then plotted against the concentration, and a linear regression analysis is performed. ich.orgajpaonline.com The correlation coefficient (r) or the coefficient of determination (R²) is a key indicator of the quality of the linear fit, with a value close to 1.0 (e.g., ≥0.99) being desirable. ajpaonline.com

For impurity quantification, the range should typically cover from the reporting threshold of the impurity to 120% of the specification limit. europa.eu For example, a method for Linezolid was found to be linear over a concentration range of 10-50 ppm. ajpaonline.com

The following table illustrates a hypothetical linearity study for this compound.

| Concentration Level | Concentration (µg/mL) | Peak Area (arbitrary units) |

| 1 | 0.5 | 1500 |

| 2 | 1.0 | 3050 |

| 3 | 2.0 | 6100 |

| 4 | 4.0 | 12200 |

| 5 | 6.0 | 18300 |

This table is for illustrative purposes only.

Limit of Detection (LOD) and Limit of Quantification (LOQ)

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. ijprajournal.comich.org The Limit of Quantification (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. ijprajournal.comich.org

LOD and LOQ are often determined based on the signal-to-noise ratio, typically 3:1 for LOD and 10:1 for LOQ. google.comgoogle.com Alternatively, they can be calculated from the standard deviation of the response and the slope of the calibration curve. ich.org For Linezolid Impurity D, a UPLC method reported an LOD of 0.0056% and an LOQ of 0.0169%. google.comgoogle.com

| Parameter | Value (%) | Basis |

| LOD | 0.0056 | Signal-to-Noise Ratio of 3:1 google.comgoogle.com |

| LOQ | 0.0169 | Signal-to-Noise Ratio of 10:1 google.comgoogle.com |

This table presents data from a specific UPLC method for Linezolid Impurity D. google.comgoogle.com

Precision (Repeatability and Intermediate Precision)

Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. ich.orgajpaonline.com It is typically evaluated at two levels:

Repeatability (Intra-day precision): This assesses the precision over a short interval of time with the same analyst and equipment. nih.gov It is determined by performing multiple analyses of the same sample on the same day. nih.gov

Intermediate Precision (Inter-day precision): This expresses the within-laboratory variations, such as different days, different analysts, or different equipment. nih.gov

Precision is usually expressed as the relative standard deviation (RSD) of a series of measurements. ijpsr.com For example, a method for Linezolid analysis demonstrated a repeatability with an RSD of less than 1.00% and an intermediate precision with an RSD of less than 0.90%. researchgate.net

The following table shows example data for a precision study.

| Precision Level | Number of Determinations | Concentration (µg/mL) | Mean Peak Area | RSD (%) |

| Repeatability | 6 | 10 | 30250 | 0.8 |

| Intermediate Precision | 6 (over 3 days) | 10 | 30310 | 1.2 |

This table is for illustrative purposes only.

Accuracy (Recovery Studies)

Accuracy, in the context of analytical method validation, demonstrates the closeness of the results obtained by the method to the true value. This is typically evaluated through recovery studies, where a known quantity of the impurity is added (spiked) into a sample matrix and then measured. The percentage of the added impurity that is detected by the analytical method is known as the percent recovery.

For this compound, accuracy has been assessed by spiking the impurity into the Linezolid drug substance at various concentration levels. google.com A reversed-phase liquid chromatographic (RP-LC) method was validated by evaluating accuracy at four different concentration levels: the Limit of Quantification (LOQ), 50%, 100%, and 150% of the specified limit for the impurity. google.com The study demonstrated high accuracy, with the percentage recovery for Linezolid impurities, including Impurity D, ranging from 99.93% to 115.98%. google.com While general acceptance criteria for accuracy are often in the range of 98.0% to 102.0%, the specific results confirm the method's suitability for its intended purpose. ajpaonline.cominternationaljournalssrg.org

The accuracy of the method was determined in duplicate at each concentration level. google.com The data from such a study can be summarized as follows:

| Level | Concentration of Impurity D Spiked (% w/w) |

| LOQ | 0.0171% |

| 50% | 0.074% |

| 100% | 0.149% |

| 150% | 0.224% |

This interactive table presents data derived from a study on Linezolid impurities, illustrating the concentration levels used to validate the analytical method's accuracy. google.com

Development of Stability-Indicating Methods for this compound

A stability-indicating analytical method is a validated quantitative procedure that can accurately and selectively measure the concentration of an active pharmaceutical ingredient (API) without interference from its degradation products, process impurities, or other components in the sample matrix. cu.edu.eg The development of such a method is a regulatory requirement and is essential for assessing the stability of a drug substance.

The development process involves subjecting the drug substance to forced degradation under various stress conditions, as stipulated by the International Conference on Harmonisation (ICH) guidelines. cu.edu.eg These conditions typically include:

Acid Hydrolysis: e.g., 1M Hydrochloric Acid at 60°C. google.com

Base Hydrolysis: e.g., 1M Sodium Hydroxide (B78521). google.comnih.gov

Oxidative Degradation: e.g., 3% Hydrogen Peroxide. google.com

Thermal Degradation: e.g., exposing the sample to dry heat. nih.gov

Photolytic Degradation: exposing the sample to light. google.com

In the development of a stability-indicating method for Linezolid, it was observed that the drug undergoes degradation under these stress conditions. google.com The developed RP-LC method was able to effectively separate the main Linezolid peak from all process-related impurities and degradation products, including Impurity D. google.com The specificity of the method was confirmed by assessing peak purity using a photodiode array (PDA) detector and LC-MS/MS, which showed that the Linezolid peak was homogeneous in all stressed samples. google.com The mass balance in these studies was found to be close to 98.0%, which confirms the stability-indicating nature of the developed method. google.com

Application in Impurity Profiling and Quality Control

Impurity profiling—the identification, characterization, and quantification of impurities in a drug substance—is a cornerstone of pharmaceutical quality control. synthinkchemicals.com Validated analytical methods are the tools used to perform this critical function. The methods developed for this compound are directly applied in the quality control of Linezolid to ensure product safety and consistency.

Linezolid Impurity D can be formed during the manufacturing process or as a degradation product. nih.govgoogle.com Therefore, its level must be monitored in both the bulk drug and the final pharmaceutical product. The validated stability-indicating HPLC method is used for the routine analysis of batches of Linezolid to quantify the exact amount of Impurity D present. google.com

Furthermore, highly purified Linezolid Impurity D serves as a crucial reference standard. google.comgoogle.com This reference material is used to accurately identify and quantify the impurity in test samples of the drug. The availability of such standards is essential for method validation, quality assurance during commercial production, and for inclusion in regulatory submissions like Abbreviated New Drug Applications (ANDAs). synthinkchemicals.com By controlling the level of Impurity D within specified limits, manufacturers can ensure the quality and safety of the Linezolid drug product. google.com

Stability and Degradation Kinetics of Linezolid and Linezolid Impurity D Hcl

Identification and Structural Elucidation of Co-Formed Degradation Products

The degradation of Linezolid under various stress conditions leads to the formation of several degradation products. The structural elucidation of these compounds is critical for understanding the degradation pathways and is typically achieved using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. rsc.org

Under acidic and basic hydrolysis, the primary degradation involves the hydrolysis of the amide linkage, leading to the formation of (S)-5-(aminomethyl)-3-(3-fluoro-4-morpholinophenyl)oxazolidin-2-one. amazonaws.comnih.gov In strongly alkaline conditions, further degradation can occur, leading to the opening of the oxazolidinone ring. amazonaws.com

Oxidative stress, primarily with H₂O₂, yields the Linezolid N-oxide, where the morpholine (B109124) nitrogen is oxidized. amazonaws.comrjlbpcs.com The molecular ion peak for this N-oxide has been identified by MS at m/z 354. nih.gov

Photolytic degradation has been shown to be more complex. One study identified that photo-oxidation targets the morpholine ring, leading to a carbon-carbon bond scission to form a formyloxyethylformamide-containing degradant. This product can then undergo further hydrolysis to a N-2-hydroxyethylformamide derivative. A separate study using simulated sunlight identified seven distinct transformation products, with the morpholinyl-ring being the principal site of transformation reactions. amazonaws.com

Kinetic Analysis of Impurity D HCl Formation and Degradation

As Linezolid Impurity D is a process-related impurity and not a degradation product, there is no available literature on the kinetic analysis of its formation under stress conditions. amazonaws.comlgcstandards.com The kinetic studies that have been performed focus on the degradation of the parent drug, Linezolid.

The degradation of Linezolid in an alkaline solution has been found to follow first-order kinetics. nih.gov The rate of degradation is significantly influenced by temperature and pH. nih.gov One study calculated the activation energy for Linezolid degradation in a 0.1 M sodium hydroxide (B78521) solution to be 58.22 kJ/mol, indicating that a 10°C increase in temperature approximately doubles the degradation rate. nih.gov The pH-rate profile demonstrated specific hydroxide ion (OH⁻) catalysis between pH 8.7 and 11.4, with the degradation rate decreasing as the pH becomes less alkaline. nih.gov

Under photolytic conditions with simulated sunlight, the degradation of Linezolid was also modeled using pseudo-first-order kinetics, yielding a half-life (t₁/₂) of 32 hours in ultrapure water. amazonaws.com

No kinetic data pertaining to the degradation of Linezolid Impurity D HCl itself has been reported in scientific literature.

Regulatory Framework and Pharmacopoeial Compliance of Linezolid Impurity D Hcl

International Council for Harmonisation (ICH) Guidelines on Impurities (Q3A, Q3B)

The International Council for Harmonisation (ICH) provides globally recognized guidelines for the control of impurities in new drug substances (Q3A) and new drug products (Q3B). ich.org These guidelines establish a framework for the identification, qualification, and setting of acceptance criteria for impurities. ich.org

Linezolid Impurity D HCl, as an organic impurity, falls under the purview of these guidelines. The ICH framework is designed to ensure that the levels of such impurities are maintained below thresholds that would compromise the safety of the drug.

Acceptable Limits and Thresholds for Impurity D HCl in Drug Substances

The acceptable limits for impurities in a drug substance are determined based on the maximum daily dose (MDD) of the active pharmaceutical ingredient (API). For Linezolid, the typical adult dose is 600 mg administered twice daily, resulting in an MDD of 1200 mg (1.2 g). medscape.comnih.govmayoclinic.org Based on the ICH Q3A guidelines for a drug substance with an MDD between 1 g and 2 g, the following thresholds apply:

Table 1: ICH Q3A Thresholds for Impurities in Linezolid Drug Substance

| Threshold Type | Threshold Limit |

| Reporting Threshold | 0.05% |

| Identification Threshold | 0.10% or 1.0 mg total daily intake (whichever is lower) |

| Qualification Threshold | 0.15% or 1.0 mg total daily intake (whichever is lower) |

Any impurity, including this compound, present at a level above the Reporting Threshold of 0.05% must be reported in the drug substance specification. fda.gov If the impurity level exceeds the Identification Threshold , its structure must be elucidated. fda.gov Furthermore, if the level is above the Qualification Threshold , the impurity must be assessed for its biological safety. fda.gov

Requirements for Impurity Identification and Qualification

According to ICH guidelines, any impurity present in a new drug substance at a level greater than the identification threshold should be identified. ikev.org This involves characterizing its structure. If identification is not feasible, a summary of the laboratory studies conducted to attempt identification should be provided. ikev.org

Qualification is the process of gathering and evaluating data to establish the biological safety of an individual impurity at the specified level. fda.gov An impurity is considered qualified if its level in the new drug substance has been adequately tested in safety and/or clinical studies. fda.govmca.gm Impurities that are also significant human metabolites are generally considered qualified. fda.gov If an impurity's level exceeds the qualification threshold and it is not a significant metabolite, further safety studies may be required. fda.gov

Pharmacopoeial Standards and Related Compounds (e.g., USP, EP)

Pharmacopoeias such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) provide official standards for drug substances and products. These monographs often list specified impurities that must be controlled.

A review of available information suggests that Linezolid Impurity D is recognized as a related compound of Linezolid. The USP provides a reference standard for "Linezolid Related Compound D". usp.org Similarly, draft proposals for the Linezolid monograph in The International Pharmacopoeia also include Linezolid related compound D RS as a reference substance, indicating its importance in the quality control of Linezolid. who.int The presence of a pharmacopoeial reference standard underscores the regulatory expectation to monitor and control this specific impurity.

Regulatory Requirements for Impurity Profiling and Control in Abbreviated New Drug Applications (ANDA) and Drug Master Files (DMF)

Submissions for generic drugs (ANDAs) and filings for drug substances (DMFs) must contain comprehensive data on impurity profiles. fda.govperfectdossier.com Regulatory agencies like the U.S. Food and Drug Administration (FDA) require that applicants provide a thorough impurity profile, which includes the identification and quantification of all impurities present at levels above the reporting threshold. fda.gov

For an ANDA, the impurity profile of the generic drug substance is compared to that of the reference listed drug (RLD). An impurity is generally considered qualified if its level in the generic product is similar to or less than the level observed in the RLD. fda.gov DMF holders must provide detailed information on the manufacturing process and how it influences the impurity profile. fda.gov This includes demonstrating that the process is capable of consistently controlling impurities to within acceptable limits. perfectdossier.com Failure to provide an adequate impurity profile is a common reason for the delay or denial of ANDA and DMF approvals. perfectdossier.com

Strategies for Impurity Control in Pharmaceutical Manufacturing

A robust impurity control strategy is a fundamental component of Good Manufacturing Practice (GMP). pharmaknowledgeforum.com The goal is to minimize the presence of impurities in the final drug product through a comprehensive understanding and control of the manufacturing process. pharmaknowledgeforum.comveeprho.com This involves a multi-faceted approach that begins with raw materials and extends through every stage of production. veeprho.com

Control of Starting Materials and In-Process Monitoring

The control of impurities begins with the quality of the starting materials. veeprho.com It is crucial to establish stringent specifications for all raw materials, intermediates, and reagents used in the synthesis of the API. gmpsop.com A thorough understanding of the synthetic route helps to identify potential impurities that may arise from the starting materials and by-products. baertschiconsulting.com

In-process monitoring is another critical element of impurity control. pharmaknowledgeforum.com This involves implementing analytical tests at various stages of the manufacturing process to track the levels of impurities and ensure they are being adequately removed or "purged" by subsequent purification steps. ich.org Real-time monitoring allows for immediate intervention if impurity levels deviate from the expected range, preventing the contamination of downstream batches. mabion.eu By controlling starting materials and implementing in-process checks, manufacturers can ensure the consistent quality of the final drug substance and minimize the levels of impurities like this compound. ich.org

Application of Good Manufacturing Practices (GMP)

The control and limitation of impurities in active pharmaceutical ingredients (APIs) are fundamental tenets of Good Manufacturing Practices (GMP). For this compound, a known process-related impurity and potential degradant of Linezolid, the application of GMP is critical to ensure the safety and efficacy of the final drug product. A robust GMP framework provides a comprehensive system for quality assurance, encompassing all stages from initial raw material sourcing to final API release. This ensures that this compound is consistently maintained at or below its specified acceptance criteria.

The principles of GMP are applied through a multifaceted approach, integrating stringent process controls, rigorous quality oversight, and thorough documentation. Manufacturers of Linezolid are expected to adhere to these practices to control the formation and presence of all impurities, including Impurity D HCl. daicelpharmastandards.com

Key Applications of GMP in Controlling this compound:

Quality Management System (QMS): A well-defined QMS is the cornerstone of GMP. gmp-compliance.orgeuropa.eu It establishes the organizational structure, procedures, processes, and resources necessary to control the quality of the API. gmp-compliance.orgeuropa.eu For this compound, the QMS ensures that all activities potentially impacting its formation and control are defined, documented, and implemented effectively. gmp-compliance.org Any deviation from established procedures that could affect the impurity profile must be documented, investigated, and explained. europa.eu

Process Controls and Validation: GMP mandates the implementation of validated manufacturing processes to ensure consistent product quality. The synthesis of Linezolid is a multi-step process where the formation of impurities can occur. researchgate.netresearchgate.net Process validation for Linezolid manufacturing would include the identification of critical process parameters (CPPs) that influence the formation of this compound. These parameters are then carefully monitored and controlled to minimize the impurity's presence in the final product.

In-Process Controls (IPCs): Regular sampling and testing at critical stages of the Linezolid synthesis process are essential GMP requirements. IPCs can provide early detection of any excursions that might lead to an increased level of this compound, allowing for corrective actions to be taken before the final API is produced.

Analytical Method Validation: The accurate quantification of this compound relies on validated analytical methods. gmpsop.com GMP regulations require that the analytical procedures used for impurity testing are validated to demonstrate their suitability for the intended purpose. pharmtech.com High-Performance Liquid Chromatography (HPLC) is a commonly used technique for identifying and quantifying impurities in drug substances. propharmagroup.com The validation of an HPLC method for this compound would assess parameters such as specificity, linearity, accuracy, precision, and robustness to ensure reliable results. researchgate.netinternationaljournalssrg.org

Raw Material and Supplier Qualification: The quality of raw materials and intermediates used in the synthesis of Linezolid can significantly impact the impurity profile of the final API. propharmagroup.com Under GMP, there must be a robust program for qualifying suppliers and testing incoming materials to ensure they meet predefined quality standards. This helps to prevent the introduction of contaminants that could contribute to the formation of this compound.

Documentation and Record-Keeping: Comprehensive documentation is a critical component of GMP. europa.eu This includes detailed batch manufacturing records that provide a complete history of the production of each batch of Linezolid. These records are essential for traceability and for investigating any batch that fails to meet the specification for this compound.

Stability Testing: GMP requires a stability testing program to be in place to establish the retest period for an API. gmp-compliance.org This involves storing the API under various environmental conditions and monitoring the levels of impurities, including this compound, over time. This data provides assurance that the impurity does not increase to unacceptable levels during storage.

The table below summarizes the key GMP considerations for the control of this compound.

| GMP Aspect | Application to this compound Control | Key Activities |

| Process Validation | To ensure the manufacturing process consistently minimizes the formation of Impurity D HCl. | - Identification of Critical Process Parameters (CPPs).- Monitoring and control of reaction conditions (e.g., temperature, pH).- In-process controls at critical manufacturing steps. |

| Analytical Method Validation | To ensure the accurate and reliable measurement of Impurity D HCl levels. | - Validation of HPLC or other suitable methods.- Assessment of specificity, linearity, accuracy, precision, and robustness.- Use of qualified reference standards for Impurity D HCl. |

| Quality Control Testing | To confirm that each batch of Linezolid API meets the specification for Impurity D HCl. | - Testing of raw materials, intermediates, and final API.- Release testing against established acceptance criteria. |

| Stability Program | To monitor the level of Impurity D HCl over the shelf life of the API. | - Long-term and accelerated stability studies.- Analysis of impurity trends. |

| Change Control | To manage any changes to the manufacturing process that could impact the impurity profile. | - Formal risk assessment of proposed changes.- Evaluation of the impact on the formation of Impurity D HCl. |

| Deviation and Investigation | To investigate any out-of-specification (OOS) result for Impurity D HCl. | - Root cause analysis.- Implementation of corrective and preventive actions (CAPAs). |

By rigorously applying these Good Manufacturing Practices, pharmaceutical manufacturers can effectively control the levels of this compound, thereby ensuring the quality, safety, and consistency of the Linezolid API.

Future Research Directions and Emerging Challenges

Development of More Sensitive and Selective Analytical Techniques

The accurate quantification of Linezolid Impurity D is paramount, as regulatory guidelines require strict control over impurity levels, often specifying limits below 0.15%. google.comgoogleapis.com Future research is focused on developing analytical methods that are not only more sensitive and selective but also more efficient and robust for routine quality control.

Currently, High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the predominant techniques. who.intdaicelpharmastandards.com A key development has been the establishment of an International Chemical Reference Substance (ICRS) for Linezolid Impurity D by the World Health Organization (WHO), which is essential for the validation and standardization of analytical methods. justia.com

Future advancements are likely to concentrate on:

Advanced Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methods: While LC-MS is used, developing methods with higher sensitivity and specificity for Impurity D HCl at trace levels in complex matrices will be a priority. This includes exploring novel ionization techniques and high-resolution mass spectrometry (HRMS) to achieve lower limits of detection (LOD) and quantification (LOQ). amazonaws.com A patent for a reversed-phase liquid chromatographic method reported an estimated LOQ of 0.0169% for Impurity D, showcasing the ongoing effort to enhance sensitivity. who.int

Capillary Electrophoresis (CE): Techniques like micellar electrokinetic chromatography (MEKC) combined with preconcentration strategies such as sweeping could offer an alternative with high separation efficiency and minimal solvent consumption. Research could adapt these methods to specifically target the separation of Linezolid from its dimeric impurity with enhanced resolution.

Novel Detection Technologies: The exploration of novel detectors or biosensor-based assays could provide rapid and highly selective screening tools for Linezolid Impurity D HCl, moving beyond traditional UV and mass spectrometric detection.

Table 1: Current and Future Analytical Techniques for this compound

| Technique | Current Application | Future Direction | Key Advantages of Future Direction |

|---|---|---|---|

| HPLC/UPLC | Routine quality control, quantification of impurities. who.intdaicelpharmastandards.com | Method optimization for faster run times and reduced solvent usage. | Increased throughput, lower operational cost, greener footprint. |

| LC-MS/MS | Identification and quantification of trace impurities. amazonaws.com | Development of HRMS methods for sub-trace level detection. | Unambiguous identification, higher sensitivity, structural elucidation capability. |

| Capillary Electrophoresis (CE) | Separation of achiral impurities of Linezolid. | Application of preconcentration techniques for Impurity D analysis. | High separation efficiency, low sample and reagent consumption. |

| Biosensors | Not yet established. | Development of specific biosensors for rapid screening. | High selectivity, real-time analysis, potential for portable devices. |

Investigation of Novel Formation Pathways and Mitigating Strategies

Understanding the formation mechanism of Linezolid Impurity D is crucial for developing effective control strategies. It has been identified as a dimeric impurity, often referred to as bis-Linezolid.

The primary formation pathway occurs during the final step of Linezolid synthesis: the acetylation of the amine intermediate (Linezolid Amine). During this stage, unreacted Linezolid Amine can act as a nucleophile and react with the newly formed Linezolid API, leading to the dimer.

Mitigating strategies have been a key focus of process chemistry research:

Solvent Engineering: A significant breakthrough has been the discovery that conducting the final acylation step in the presence of a ketonic solvent, such as acetone, dramatically reduces the formation of the bis-Linezolid impurity. google.comgoogleapis.com

Reaction Condition Optimization: Carefully controlling the reaction temperature (between 0°C and 30°C) and optimizing the catalyst loading during the preceding hydrogenation step have been shown to minimize the formation of the dimer.

Process Design: A one-pot process where the Linezolid amine intermediate is not isolated from the reduction mixture before acylation has been developed. This, combined with the use of ketonic solvents, helps to maintain high purity levels, with bis-Linezolid content reported to be less than 0.15%. google.com

Alternative Solvents in Reduction: Using organic solvents other than ethyl acetate (B1210297) (such as C1-C8 alcohols or aromatic hydrocarbons) during the catalytic hydrogenation of the azide (B81097) intermediate has been shown to produce the amine intermediate with higher purity, thereby reducing the propensity for dimer formation in the subsequent step.

Future research will likely explore these avenues further, seeking even more efficient and robust methods to prevent the formation of this impurity.

Advanced Characterization Techniques for Trace-Level Impurity D HCl

The definitive structural elucidation of impurities is a fundamental requirement in pharmaceutical development. While standard spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) have been used to characterize Linezolid impurities, google.com future work will focus on applying advanced techniques to characterize Impurity D HCl, especially at the trace levels encountered in the final API.

Prospective areas of research include:

High-Resolution Mass Spectrometry (HRMS): Techniques like Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR) MS can provide highly accurate mass measurements, enabling the unambiguous confirmation of the elemental composition of the impurity at very low concentrations.

Multi-dimensional NMR Spectroscopy: Advanced 2D NMR techniques (such as COSY, HSQC, HMBC) performed on isolated impurity samples are crucial for confirming the connectivity and structure of the dimer.

Solid-State NMR (ssNMR): For the characterization of the impurity in its solid, crystalline state, ssNMR can provide valuable information about the molecular structure and packing in the crystal lattice, complementing data from X-ray diffraction.

X-ray Crystallography: Obtaining a single crystal of this compound would allow for its absolute structure determination, providing the most definitive characterization possible.

Computational Chemistry Approaches for Predicting Impurity Formation

Computational chemistry is emerging as a powerful tool in pharmaceutical sciences for predicting reaction outcomes and understanding mechanisms. While its application to Linezolid has included studying thermal degradation kinetics and modeling interactions with biological targets, its use to specifically predict the formation of Impurity D is a promising future direction.

Future computational studies could focus on:

Reaction Mechanism Modeling: Using Density Functional Theory (DFT) or other quantum mechanical methods to model the reaction pathway of the dimerization. This could help identify the transition states and activation energies, providing a deeper understanding of why the reaction occurs and under what conditions it is favored.

Solvent Effects Simulation: Computational models can simulate the effect of different solvents (e.g., ketonic vs. non-ketonic) on the reaction energetics, providing a theoretical basis for the experimentally observed reduction in impurity formation. google.com

Predictive Impurity Profiling: Developing algorithms and models that can predict the likelihood of the formation of Impurity D and other by-products based on starting materials, reagents, and reaction conditions. This aligns with the principles of Quality by Design (QbD).

Table 2: Computational Approaches in Linezolid Impurity Research

| Computational Method | Potential Application for Impurity D | Research Outcome |

|---|---|---|